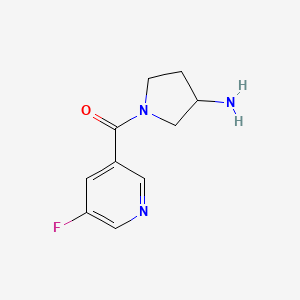

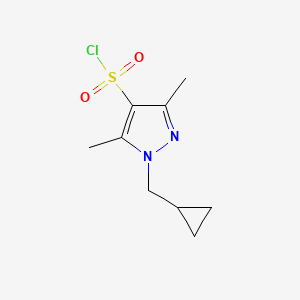

1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride

Overview

Description

“1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride” is a chemical compound with the CAS Number: 1183992-83-7 . It has a molecular weight of 248.73 . The compound contains a cyclopropyl group, which is a chemical structure derived from cyclopropane .

Synthesis Analysis

The synthesis of cyclopropyl compounds typically involves a cyclopropanation reaction . A general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents can introduce strained rings on a large panel of primary and secondary alkyl iodides .Molecular Structure Analysis

The cyclopropyl group in the compound is a chemical structure derived from cyclopropane . Due to the unfavoured bond angles (60°), cyclopropyl groups are highly strained . Two orbital models were proposed to describe the bonding situation .Chemical Reactions Analysis

Cyclopropyl groups are good donors in hyperconjugation, resulting in a considerable stabilization of carbocations . In contrast to double bonds, stabilization of radicals is weaker and stabilization of carbanions is negligible .Scientific Research Applications

Catalytic Applications

Ionic liquids derived from pyrazole structures, including compounds similar to 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, have been synthesized and characterized for their potential use in catalysis. For instance, novel ionic liquids based on pyrazole with chloride anions have been used as efficient, homogeneous, and reusable catalysts for the synthesis of various chemical structures through reactions like tandem Knoevenagel–Michael reactions, highlighting their potential in facilitating complex chemical transformations under mild conditions (Moosavi‐Zare et al., 2013).

Synthesis of Derivatives and Complexes

Pyrazole derivatives, including structures similar to this compound, have been a focal point in synthesizing various novel compounds. Research has detailed the synthesis of sulfonylated 4-amino-1H-pyrazoles with different substituents, indicating the versatility of pyrazole compounds in forming structurally diverse and potentially biologically active molecules (Povarov et al., 2017). Furthermore, studies have also explored the synthesis and characterization of novel pyrazole derivatives containing an aryl sulfonate moiety, which have shown to possess anti-inflammatory activity and significant antimicrobial properties (Kendre et al., 2013).

Synthesis of Novel Ionic Liquids

Research has focused on developing novel ionic liquids derived from pyrazole structures for catalytic activities. For instance, disulfonic acid functionalized ionic liquids derived from 3,5-dimethyl-1H-pyrazole have been synthesized and characterized for their catalytic efficiency in synthesizing 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, demonstrating their effectiveness in producing high yields of desired products in short reaction times (Vafaee et al., 2021).

Safety and Hazards

properties

IUPAC Name |

1-(cyclopropylmethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-6-9(15(10,13)14)7(2)12(11-6)5-8-3-4-8/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSFNXIOMAMBQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2CC2)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)

![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)